

Technical Support Center: Mitigating Off-Target Effects of Novel Piperidine-Pyrazole Compounds

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Compound of Interest

Compound Name: *5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol*

CAS No.: 609809-95-2

Cat. No.: B1303644

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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers working with novel chemical entities, specifically focusing on compounds similar to **5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol**. As this is a unique molecular structure, this guide is designed to provide a foundational framework for identifying, understanding, and mitigating potential off-target effects. The principles and methodologies outlined here are broadly applicable to novel small molecule drug discovery.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when working with a novel aminopyrazole compound.

Q1: What are the likely off-target concerns based on the core structure of my compound?

A: The **5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol** structure contains two key pharmacophores: an aminopyrazole ring and a substituted piperidine ring.

- **Aminopyrazole Core:** This moiety is a well-known "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors.[1][2] Its structure can mimic the adenine ring of ATP, leading to competitive binding in the ATP pocket of a wide range of kinases.[3] Therefore, a primary concern is off-target inhibition of various kinases across the human kinome.[4][5]
- **Piperidine Ring:** Piperidine derivatives are common in centrally active agents and other drugs.[6][7] Depending on its substitution and conformation, the piperidine moiety can influence solubility, membrane permeability, and interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters.[7][8]

Q2: What is the fundamental difference between on-target and off-target effects?

A:

- **On-target effects** are the direct consequences of the drug binding to its intended therapeutic target. These can be both therapeutic and adverse, depending on the tissue where the target is expressed.
- **Off-target effects** result from the drug binding to unintended molecular targets.[3] These interactions are a major source of unexpected toxicity and can confound experimental results.[9]

Q3: My compound shows a cellular phenotype inconsistent with the known function of its primary target. Could this be an off-target effect?

A: Yes, this is a strong indicator of a potential off-target effect. If the observed cellular response cannot be logically explained by the modulation of the primary target, it is critical to investigate alternative molecular interactions.[3] A key validation step is to test a structurally distinct inhibitor of the same primary target. If this second compound does not reproduce the phenotype, the effect is likely specific to your compound's off-target profile.

Q4: At what stage of my research should I start thinking about off-target effects?

A: Early and continuous assessment is crucial. Off-target effects are responsible for a significant percentage of clinical trial failures.[10][11] Initial in silico predictions should be part of the design phase, followed by broad in vitro screening as soon as a compound is synthesized

and shows on-target activity. Early identification allows for medicinal chemistry efforts to mitigate these liabilities before significant resources are invested.[12]

Part 2: Troubleshooting Guides

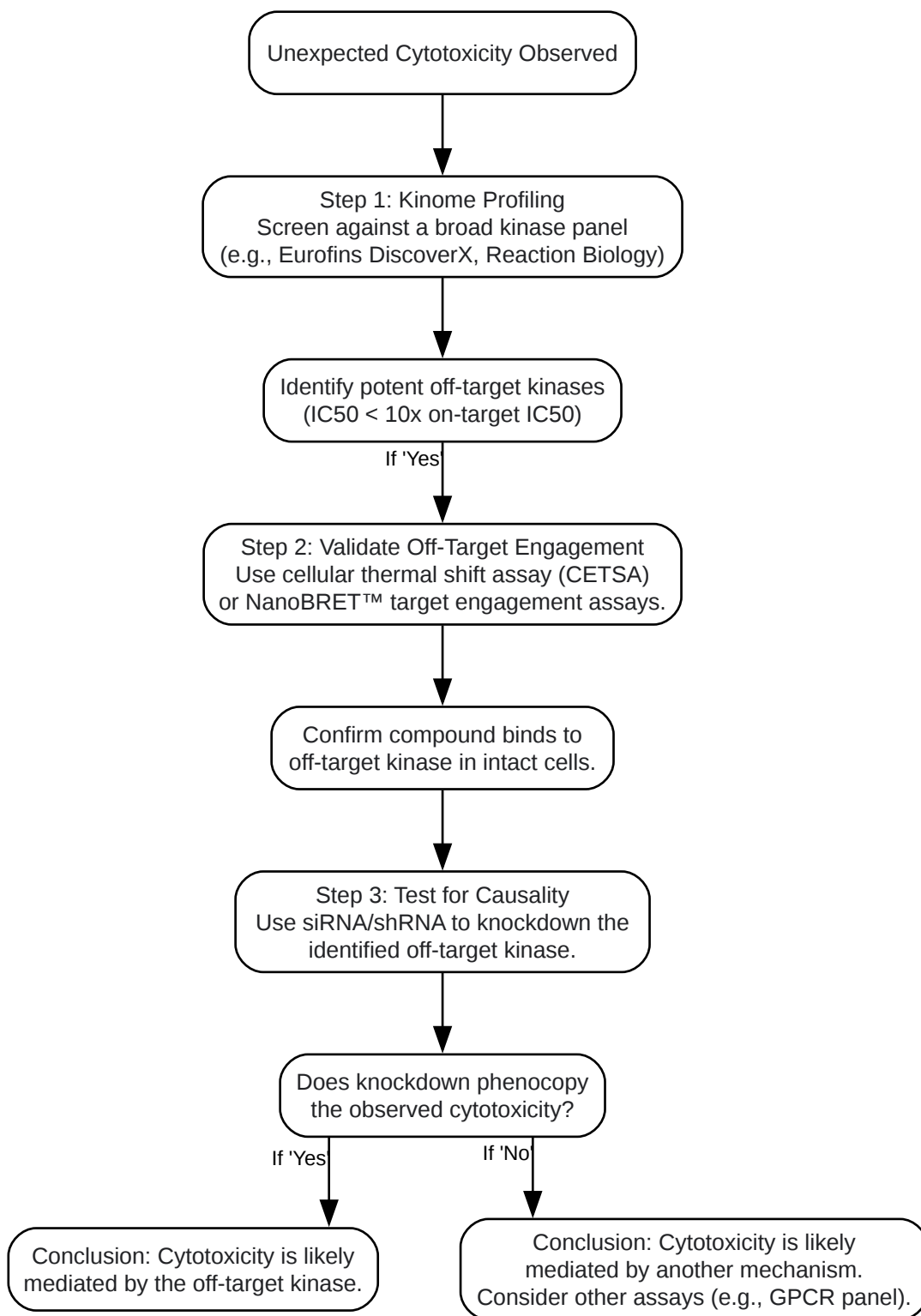
This section provides structured approaches to common problems encountered during preclinical development.

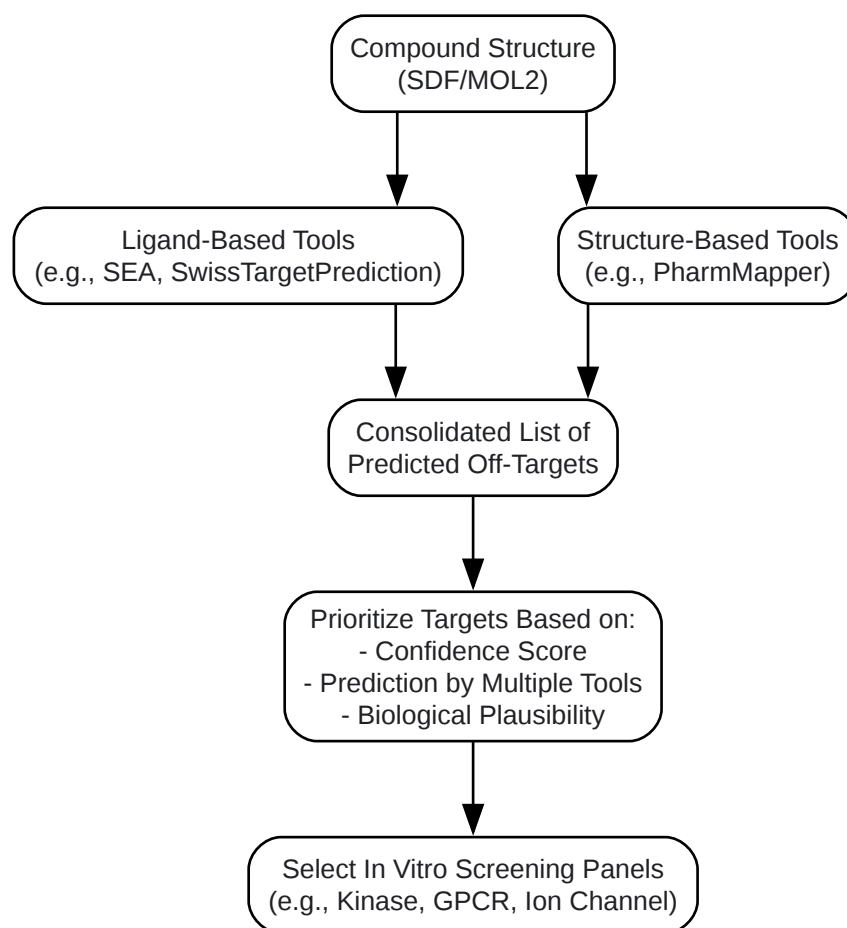
Troubleshooting Guide 1: Unexpected Cellular Toxicity

Problem: My compound is showing significant cytotoxicity in cell-based assays at concentrations where the primary target is not expected to induce cell death.

Causality: The aminopyrazole core makes off-target kinase inhibition a likely cause. Many kinases are involved in critical cell survival pathways, and their inhibition can lead to apoptosis or cell cycle arrest.[13] For example, unexpected inhibition of kinases like CDK family members could lead to anti-proliferative effects.[5]

Workflow for Deconvolution:





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Caption: Workflow for in silico off-target prediction.

Protocol 2: Medicinal Chemistry Strategies for Reducing Off-Target Effects

Objective: To rationally modify the chemical structure of a lead compound to improve its selectivity.

Principle: Improving selectivity involves introducing structural modifications that decrease affinity for off-targets while maintaining or improving affinity for the on-target. This often involves exploiting subtle differences in the binding sites of the on-target versus off-target proteins. [14]

[15] Key Strategies:

- Structure-Guided Design:

- Prerequisite: Obtain a crystal structure of your compound bound to both its primary target and a key off-target.
- Analysis: Compare the binding pockets. Look for differences in size, shape, or amino acid residues that can be exploited. For example, an off-target may have a smaller "gatekeeper" residue, preventing bulky modifications from binding. [16] * Modification: Synthesize analogs with modifications designed to sterically clash with the off-target's binding site or to form specific interactions (e.g., hydrogen bonds) only possible with the on-target.
- Blocking Solvent-Exposed Regions:
 - Rationale: The parts of a compound that are exposed to the solvent when bound to the target are often promiscuous interaction points.
 - Modification: Add bulky or polar groups to these solvent-exposed regions. This can disrupt binding to off-targets without affecting the core interactions with the primary target. For the aminopyrazole scaffold, this often involves modifying the piperidine ring or the '3-ol' position. [17]
- Conformational Constraint:
 - Rationale: Flexible molecules can adopt multiple conformations to fit into different binding pockets. Reducing this flexibility can "lock" the molecule into a shape that is optimal for the on-target but poor for off-targets.
 - Modification: Introduce rings or rigid linkers to restrict bond rotation. For example, replacing a flexible linker with a more rigid one can significantly enhance selectivity.

By systematically applying these principles, researchers can iteratively improve the selectivity profile of novel compounds, leading to safer and more effective therapeutic candidates.

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